molecular formula C8H11NO3 B137945 (3,4-Dimethoxypyridin-2-yl)methanol CAS No. 72830-08-1

(3,4-Dimethoxypyridin-2-yl)methanol

Cat. No. B137945
CAS RN: 72830-08-1
M. Wt: 169.18 g/mol
InChI Key: BKTHTLOKUUJKDF-UHFFFAOYSA-N
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Description

Synthesis and Crystal Structure Analysis

The synthesis of a novel seven-coordinate dimer, bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)], was achieved through the reaction of (PhCH2)3SnCl with 2,6-pyridine dicarboxylic acid in a 1:1 molar ratio in a methanol solution. This process highlights the use of methanol not only as a solvent but also as a participant in the coordination sphere of the metal center. The resulting compound was thoroughly characterized using various techniques such as elemental analysis, IR, and 1H NMR spectra. Furthermore, the crystal structure was elucidated using X-ray single crystal diffraction analysis, revealing that the crystal belongs to the monoclinic space group P21/n. The dimensions of the unit cell and the physical properties such as density and crystal volume were precisely determined, providing a comprehensive understanding of the molecular structure .

Molecular Structure Analysis

The molecular structure of the synthesized dimer is complex, with each tin atom being seven-coordinated in a distorted bipyramidal structure. This coordination environment is significant as it provides insights into the stereochemical preferences and bonding nature of tin compounds. The detailed crystallographic analysis allowed for the determination of bond lengths and angles, which are crucial for understanding the electronic structure and reactivity of the compound. The space group and unit cell parameters obtained from the X-ray analysis contribute to the knowledge base of coordination compounds involving pyridine derivatives and tin .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of (3,4-Dimethoxypyridin-2-yl)methanol, the synthesis of related compounds suggests that methanol can act as a methylating agent in organic reactions. This is evident in the preparation of (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, where methanol was used for methylation. The reaction conditions were optimized to adhere to the principles of green chemistry, avoiding the use of harsh reagents like DDQ and LiAlH4 and instead utilizing common inorganic alkali liquor. This approach demonstrates the versatility of methanol in synthetic organic chemistry and its potential role in the synthesis of (3,4-Dimethoxypyridin-2-yl)methanol derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized tin compound, such as density and molecular volume, are indicative of its solid-state characteristics. These properties are essential for predicting the behavior of the compound under various conditions and for its potential application in materials science. The use of methanol in the synthesis also suggests that it imparts certain solubility and reactivity features to the compound, which could be relevant for its applications in catalysis or as a building block in coordination polymers .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Nickel Complexes in Catalysis : A study by Kermagoret and Braunstein (2008) explored the synthesis of nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, for application in the catalytic oligomerization of ethylene. This research highlights the potential of such complexes in polymerization processes, showcasing high turnover frequencies under specific conditions (Kermagoret & Braunstein, 2008).

Asymmetric Synthesis

  • Enantioselective Catalysis : Munck et al. (2017) demonstrated the use of a prolinol derived ligand for the enantioselective addition of terminal alkynes to cyclic imines, producing chiral propargylic sulfamidates with high yields and enantioselectivities. This application underscores the utility of such compounds in asymmetric organic synthesis (Munck, Monleón, Vila, & Pedro, 2017).

Green Chemistry

  • Green Synthetic Methods : Hu and Shan (2020) discussed the green chemistry perspective in synthesizing (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, emphasizing the use of methanol as a methylating agent. This approach promotes environmentally friendly synthetic methods, reducing reliance on harsh reagents (Hu & Shan, 2020).

Material Science

  • Nonlinear Optical Properties : Li et al. (2012) synthesized thienyl-substituted pyridinium salts, investigating their second-order nonlinear optical (NLO) properties. Among the synthesized salts, some exhibited noncentrosymmetric structures, indicating potential applications in NLO materials (Li, Cui, Yang, Tao, Lin, Ye, & Yang, 2012).

Molecular Organization Studies

  • Spectroscopic Investigation : Matwijczuk et al. (2018) conducted spectroscopic studies on 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol, revealing how its molecular organization varies in different solvents. Such investigations provide insights into solvent effects on molecular behavior, useful for designing and understanding molecular interactions (Matwijczuk, Janik, Luchowski, Niewiadomy, Gruszecki, & Gagoś, 2018).

Safety And Hazards

When handling “(3,4-Dimethoxypyridin-2-yl)methanol”, it’s important to avoid dust formation and avoid breathing in any mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation is necessary, and all sources of ignition should be removed .

properties

IUPAC Name

(3,4-dimethoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-7-3-4-9-6(5-10)8(7)12-2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTHTLOKUUJKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443948
Record name (3,4-dimethoxypyridin-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethoxypyridin-2-yl)methanol

CAS RN

72830-08-1
Record name 3,4-Dimethoxy-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72830-08-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxy-2-(hydroxymethyl)pyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,4-dimethoxypyridin-2-yl)methanol
Source EPA DSSTox
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Record name 2-Pyridinemethanol, 3,4-dimethoxy
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Record name 3,4-Dimethoxy-2-(hydroxymethyl)pyridine
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Synthesis routes and methods I

Procedure details

After adding 15 ml of 2N sodium hydroxide solution, 4.8 g of 2-acetoxymethyl-3,4-dimethoxypyridine are stirred vigorously at 80° C., whereupon a homogeneous solution forms from the initial two-phase mixture. After 2 hours, the solution is allowed to cool and is extracted five times with 30 ml of methylene chloride each time, the combined organic phases are washed twice with 5 ml of 0.3N sodium hydroxide solution each time, dried over potassium carbonate, filtered and concentrated and the distillation residue is stirred with petroleum ether. 3.6 g (96% of theory) of 2-hydroxymethyl-3,4-dimethoxy-pyridine are obtained as a colorless solid of m.p. 87°-89° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
[Compound]
Name
initial two-phase
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Trifluoroacetic anhydride (4.0 ml) was added dropwise to a stirred solution of 3,4-dimethoxy-2-methylpyridine N-oxide (1.91 g) in dichloromethane (25 ml) and the mixture was left to stand at room temperature for 8 days during which time trifluoroacetic anhydride (4.77 ml) was added in two portions. The mixture was evaporated to dryness and the residue was purified by extracting a chloroform solution with aqueous sodium bicarbonate and elution from silica gel with methanol-chloroform (1:9) to give 2-hydroxymethyl-3,4-dimethoxypyridine (1.6 g).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.77 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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